5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole
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Overview
Description
5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, can also be employed .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, fluorine, iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., Cu(OAc)2), oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted indazole derivatives.
Scientific Research Applications
5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to form strong interactions with biological molecules, potentially inhibiting or activating specific pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole is unique due to its combination of bromine, fluorine, and iodine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H5BrFIN2 |
---|---|
Molecular Weight |
354.95 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3-iodo-2-methylindazole |
InChI |
InChI=1S/C8H5BrFIN2/c1-13-8(11)5-2-4(9)3-6(10)7(5)12-13/h2-3H,1H3 |
InChI Key |
SODZWIVJONJKEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=C(C2=N1)F)Br)I |
Origin of Product |
United States |
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